Boc-His(Trt)-OH

Catalog No.
S1768128
CAS No.
32926-43-5
M.F
C30H31N3O4
M. Wt
497.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Trt)-OH

CAS Number

32926-43-5

Product Name

Boc-His(Trt)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1

InChI Key

OYXZPXVCRAAKCM-SANMLTNESA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Synonyms

Boc-His(Trt)-OH;32926-43-5;N-Boc-N'-trityl-L-histidine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-N(im)-trityl-L-histidine;AmbotzBAA1453;15449_ALDRICH;SCHEMBL9959535;15449_FLUKA;EBD6935;MolPort-003-926-803;C30H31N3O4;ACT10790;N-|A-Boc-N-im-trityl-L-histidine;N|A-Boc-N(im)-trityl-L-histidine;ZINC25783998;AKOS015903518;AM81820;CB-1675;DS-2286;AJ-82130;AK-44645;DB-030155;FT-0686530;ST24033142

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Boc-His(Trt)-OH, also known as N-tert-butyloxycarbonyl-L-histidine(trityl)-hydroxy, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Peptides play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications.

Building Block for Peptide Synthesis:

Boc-His(Trt)-OH contains the amino acid histidine (His) with two protective groups attached:

  • Boc (tert-butyloxycarbonyl): This group protects the amino group (N-terminus) of the His residue, preventing unwanted reactions during the synthesis process.
  • Trt (trityl): This group protects the side chain imidazole group of the His residue, ensuring selective coupling with other amino acids during peptide chain elongation.

During SPPS, Boc-His(Trt)-OH is attached to a solid support, followed by the sequential addition of other protected amino acids in a specific order determined by the desired peptide sequence. After chain assembly, the protecting groups, including Boc and Trt, are removed simultaneously using specific cleavage cocktails, yielding the final peptide product [, ].

Research Applications:

The ability to synthesize peptides using Boc-His(Trt)-OH enables a wide range of research applications, including:

  • Studying protein-protein interactions: Peptides derived from specific protein regions can be used to understand how proteins interact with each other, which is crucial for various cellular processes [].
  • Developing functional mimics of natural peptides: Synthetic peptides can mimic the activity of natural peptides, allowing researchers to study their function and potential therapeutic applications in areas like drug discovery [].
  • Investigating the role of specific amino acids in peptide function: By incorporating or omitting Boc-His(Trt)-OH during peptide synthesis, researchers can investigate the specific contribution of the His residue to the overall function of the peptide [].
  • Boc-His(Trt)-OH is a derivative of the amino acid histidine. It contains protecting groups attached to the amino and side chain functional groups of histidine []. These protecting groups prevent unwanted reactions during peptide synthesis [].
  • This compound is commercially available from various chemical suppliers [, , ].

Molecular Structure Analysis

  • Boc-His(Trt)-OH has a complex molecular structure consisting of three main components:
    • Histidine: The core amino acid with its characteristic imidazole ring [].
    • Boc (tert-butyloxycarbonyl) group: A protecting group attached to the amino group of histidine [].
    • Trt (trityl) group: Another protecting group attached to the side chain imidazole ring of histidine [].

Chemical Reactions Analysis

  • The primary use of Boc-His(Trt)-OH is in solid-phase peptide synthesis (SPPS) [, , ]. SPPS is a technique for creating peptides (short chains of amino acids) by coupling amino acid building blocks one at a time in a specific order [].
  • In SPPS, Boc-His(Trt)-OH acts as a protected histidine unit. During peptide chain elongation, the Boc group is selectively removed to expose the free amino group of histidine, which then reacts with the next amino acid in the sequence [].
  • After chain assembly is complete, both the Boc and Trt groups are cleaved under acidic conditions (typically using trifluoroacetic acid, TFA) to obtain the final unprotected peptide [].

Physical And Chemical Properties Analysis

  • Boc-His(Trt)-OH is a white to off-white powder [, , ].
  • Specific data on melting point, boiling point, and solubility are not readily available due to the compound's decomposition at high temperatures [].
  • Boc-His(Trt)-OH may cause irritation to skin, eyes, and respiratory system [].
  • It is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].
  • Specific data on toxicity is not publicly available.

Please Note:

  • This information is not exhaustive and is for educational purposes only. Always refer to Safety Data Sheets (SDS) and relevant literature before handling any chemicals.

XLogP3

5.4

Dates

Modify: 2023-08-15

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